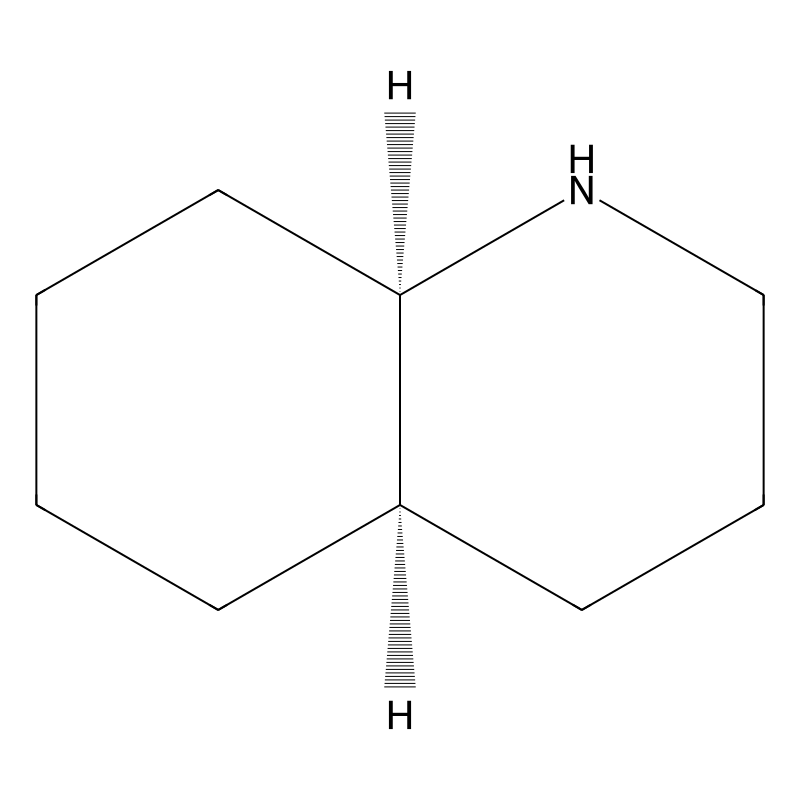

cis-Decahydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Presence in Poison Frog Alkaloids:

cis-Decahydroquinoline forms the core structure of a specific class of alkaloids found in poison frogs, particularly the genus Oophaga (Dendrobates) pumilio. These alkaloids, including cis-195A and cis-211A, are believed to contribute to the frogs' poisonous defense mechanisms. Research on the isolation, characterization, and total synthesis of these alkaloids has provided valuable insights into the biosynthetic pathways and chemical diversity of natural products in poison frogs [].

Cis-Decahydroquinoline is a bicyclic organic compound with the molecular formula . It features a saturated quinoline structure, where the nitrogen atom is part of a six-membered ring fused to a five-membered cycloalkane. This compound exhibits unique conformational properties due to the spatial arrangement of its hydrogen atoms and the nitrogen atom, which can influence its chemical behavior and interactions.

As cis-DHQ is primarily a synthetic intermediate, a specific mechanism of action is not applicable. However, the decahydroquinoline core structure found in cis-DHQ is present in various natural products with diverse biological activities. For instance, some decahydroquinoline alkaloids from poison frogs exhibit neurotoxic properties, potentially affecting ion channels in nerve cells [].

- Hydrogenation: The compound can undergo hydrogenation to form more saturated derivatives.

- Cycloaddition Reactions: It can serve as a precursor in intramolecular cycloaddition reactions, such as the intramolecular nitrile oxide cycloaddition, leading to the formation of more complex structures .

- Diels-Alder Reactions: The compound can be synthesized through Diels-Alder reactions, followed by ring-opening processes .

The activation energy for conformational interconversion has been studied, revealing that substituents on the nitrogen can shift conformational equilibria, affecting reactivity .

Research indicates that cis-Decahydroquinoline and its derivatives possess notable biological activities. Some studies have highlighted their potential as:

- Alkaloids: Certain derivatives of cis-Decahydroquinoline have been isolated from poison frogs and exhibit bioactive properties, which may include neurotoxic effects or other pharmacological activities .

- Antimicrobial and Antitumor Agents: Some derivatives have shown promise in antimicrobial and anticancer assays, indicating potential therapeutic applications.

Several methods exist for synthesizing cis-Decahydroquinoline:

- Intramolecular Nitrile Oxide Cycloaddition: This method involves using nitrile oxides to create the decahydroquinoline framework through cyclization .

- Diels-Alder Reactions: Utilizing suitable diene and dienophile combinations allows for the generation of the decahydroquinoline structure .

- Total Synthesis from Natural Sources: Complex synthesis pathways have been developed for specific alkaloids derived from natural sources like poison frogs, showcasing diverse synthetic strategies .

Cis-Decahydroquinoline finds applications in various fields:

- Pharmaceuticals: Its derivatives are being explored for their potential use in drug development due to their biological activities.

- Material Science: The compound may also be investigated for use in polymer synthesis or as intermediates in organic synthesis.

Studies on cis-Decahydroquinoline have focused on its interactions with biological systems:

- Conformational Studies: Research has shown how substituents affect the compound's conformational preferences, which can influence its biological interactions and reactivity .

- Biological Interactions: Investigations into its interactions with enzymes or receptors are ongoing, aiming to elucidate its mechanism of action in biological contexts.

Cis-Decahydroquinoline is part of a broader class of compounds known as decahydroquinolines. Here are some similar compounds for comparison:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Decahydroquinoline | Saturated quinoline structure | Base structure for various alkaloids |

| Cis-195A | Alkaloid derived from poison frogs | Exhibits distinct stereochemistry |

| Cis-211A | Another alkaloid from poison frogs | Different absolute configuration |

| Cis-Decahydroisoquinoline | Isoquinoline variant | Altered nitrogen positioning |

Cis-Decahydroquinoline is unique due to its specific conformational properties and potential biological activities, distinguishing it from other similar compounds. Its ability to form various derivatives enhances its significance in medicinal chemistry and organic synthesis.

Vinylogous Mukaiyama–Mannich Reaction in Bicyclic Framework Construction

The vinylogous Mukaiyama-Mannich reaction (VMMR) has emerged as a powerful strategy for establishing critical stereogenic centers in cis-decahydroquinoline synthesis. This approach enables the formation of C-C bonds with excellent stereocontrol and has been particularly valuable in constructing the decahydroquinoline core of various alkaloids.

A landmark application of this methodology was demonstrated in the enantioselective synthesis of cis-195J, where VMMR served as the key step in establishing the initial stereochemistry of the bicyclic system. The reaction involves silyl-protected dienolates reacting with imines or iminium ions, resulting in highly functionalized intermediates that can be further elaborated into complex alkaloid structures.

The VMMR has several distinct advantages in decahydroquinoline synthesis:

- Establishes two stereogenic centers at the ring fusion with exceptional diastereo- and enantiocontrol

- Creates δ-amino-α,β-unsaturated carbonyl compounds as versatile synthetic intermediates

- Enables further functionalization through the newly introduced double bond

Organocatalytic approaches to VMMRs have significantly advanced in recent years, with chiral Brønsted acids (particularly disulfonimides and phosphoric acids derived from BINOL or VAPOL) proving especially effective. These catalysts operate through non-covalent interactions, providing precise control over the stereochemical outcome of the reaction.

Table 1: Comparison of Catalyst Systems for Vinylogous Mukaiyama-Mannich Reactions

| Catalyst Type | Substrate Scope | Enantioselectivity | Diastereoselectivity | Notable Features |

|---|---|---|---|---|

| Chiral Brønsted acids | Broad | Excellent (up to 99% ee) | High (>90:10 dr) | Non-covalent activation through anion binding |

| Silver acetate/phosphine | Limited | Moderate (48-78% ee) | Good (up to 91:9 dr) | Pioneering system developed by Hoveyda and Snapper |

| H-bond donors | Limited | Good | Moderate | Secondary activation through hydrogen bonding |

| Lewis acid catalysts | Broad | Variable | Variable | Historical importance in early developments |

Intramolecular Nitrile Oxide Cycloaddition (INOC) Strategies

The intramolecular nitrile oxide cycloaddition (INOC) reaction represents another valuable approach for constructing the cis-decahydroquinoline ring system. This strategy hinges on the formation of an isoxazoline intermediate that subsequently undergoes transformation to establish the required stereochemistry of the ring junction.

A seminal study by Comins and Abdullah demonstrated the efficacy of INOC reactions in synthesizing cis-decahydroquinoline structures using 1-acyldihydropyridines as key intermediates. This approach elegantly leverages the conformational bias of the cyclic precursor to direct the stereochemical outcome of the cycloaddition.

The general INOC strategy for cis-decahydroquinoline synthesis involves:

- Preparation of a suitable cyclic precursor containing both nitrile oxide functionality and an appropriately positioned alkene

- Intramolecular cycloaddition to form the isoxazoline ring

- Reductive cleavage of the N-O bond

- Further elaboration to establish the complete bicyclic framework

The stereoselectivity of this approach derives primarily from the geometric constraints of the intramolecular process, which favors the formation of the cis ring junction. This method has proven particularly valuable for accessing decahydroquinoline alkaloids with specific substitution patterns that might be challenging to achieve through other routes.

Radical Cyclization Approaches for Ring System Assembly

Radical cyclization strategies have demonstrated remarkable utility in the stereoselective construction of cis-decahydroquinoline frameworks, particularly for introducing side chains with precise stereochemical control. The xanthate-mediated radical cyclization, pioneered by the Zard group, stands out as a particularly effective methodology in this domain.

In a formal synthesis of lepadin B, Zard and colleagues employed a highly diastereoselective radical-based cyclization and side chain attachment strategy. The key radical cyclization was initiated using dilauroyl peroxide in refluxing dichloroethane, delivering exclusively the cis-fused ring junction product. This approach showcased the potential of radical chemistry to control challenging stereochemical outcomes in complex alkaloid synthesis.

A related approach was described in the synthesis of cis-195J, where radical cyclization of a tethered alkyl iodide onto an enoate functionality assembled the bicyclic cis-decahydroquinoline core as a mixture of C-5 diastereomers. This methodology illustrates how radical processes can complement other stereoselective approaches to address specific synthetic challenges.

Key advantages of radical cyclization approaches include:

- Excellent tolerance of functional groups

- Mild reaction conditions compatible with sensitive intermediates

- Capacity to forge challenging bonds with stereochemical control

- Complementarity to ionic and pericyclic reaction pathways

The synthetic utility of radical cyclizations has been further enhanced by the development of photoredox catalysis, which enables these transformations to proceed under exceptionally mild conditions with excellent functional group tolerance.

Asymmetric Hydrogenation Techniques for Stereochemical Control

Asymmetric hydrogenation represents one of the most direct approaches to constructing saturated heterocycles with precise stereochemical control. For cis-decahydroquinoline synthesis, the stereoselective hydrogenation of suitably functionalized quinoline derivatives has emerged as a powerful strategy.

Research by Heitbaum, Fröhlich, and Glorius demonstrated that auxiliary-substituted quinolines can undergo diastereoselective hydrogenation to produce enantiomerically enriched decahydroquinolines. Their approach involved a two-stage process:

- Initial hydrogenation of 2-oxazolidinone-substituted quinolines to 5,6,7,8-tetrahydroquinolines using platinum oxide in trifluoroacetic acid, establishing stereocenters on the carbocyclic ring with diastereomeric ratios up to 89:11

- Subsequent hydrogenation of the resulting partially saturated heterocycles using rhodium on carbon in acetic acid, yielding completely saturated decahydroquinolines with up to 99% enantioselectivity

This methodology's strength lies in its ability to construct four new stereocenters with exceptional control while simultaneously enabling traceless cleavage of the chiral auxiliary.

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Quinoline Derivatives

| Catalyst | Substrate | Conditions | Product | Stereoselectivity | Yield (%) |

|---|---|---|---|---|---|

| PtO₂ | 2-oxazolidinone quinolines | TFA, 25°C, H₂ (1 atm) | 5,6,7,8-tetrahydroquinolines | dr up to 89:11 | 65-88 |

| Rh/C | 5,6,7,8-tetrahydroquinolines | AcOH, 25°C, H₂ (1 atm) | Decahydroquinolines | ee up to 99% | 75-92 |

| Pd(OH)₂/C | 2,5-disubstituted quinolines | MeOH, 50°C, H₂ (50 psi) | 2,5-disubstituted decahydroquinolines | Variable | 60-85 |

| Ir-BINAP complexes | Functionalized quinolines | DCM, 25°C, H₂ (20 atm) | Partially saturated quinolines | ee up to 95% | 70-88 |

The divergent synthesis of decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A represents a significant advancement in alkaloid chemistry, demonstrating the power of strategic synthetic planning through common intermediates [2] [3]. Both alkaloids were successfully synthesized from a shared key intermediate designated as compound 11, enabling efficient access to structurally related natural products through a single synthetic pathway [2] [3].

The synthetic route commences with known compound 1, which undergoes hydrogenation using palladium on carbon to provide ester 2 [3]. This intermediate is subsequently converted to enaminoester 4 via thiophenyl derivative 3 through a sodium bis(trimethylsilyl)amide-mediated process at low temperature [3]. The Michael-type conjugate addition reaction to compound 4 proceeds with exceptional stereoselectivity, yielding adduct 5 as a single isomer in excellent yield [3].

The key transformation involves an Arndt-Eistert reaction sequence that elongates the ester moiety of compound 5 to afford homologated ester 6 [3]. This intermediate undergoes conversion to methyl ketone 8 via the corresponding Weinreb amide 7, utilizing standard coupling protocols [3]. Lemieux-Johnson oxidation of compound 8 provides aldehyde 9, which serves as the substrate for the crucial cyclization step [3].

The cyclization of aldehyde 9 employs 1,8-diazabicyclo[5.4.0]undec-7-ene treatment in refluxing benzene to yield the cis-fused enone 10c exclusively, without generating the trans-fused isomer 10t [3]. This selectivity arises from the preferential formation of conformer A in starting material 9 due to allylic 1,3-strain effects [3]. The epimerization at the 3-position occurs prior to cyclization, directing the reaction toward the desired cis-configuration [3].

The divergent synthesis strategy emerges at the stage of enone 10c, where conjugate addition with dimethyl cuprate lithium followed by treatment with Comins' triflating agent affords the common key intermediate 11 [3]. This intermediate serves as the branching point for accessing both target alkaloids through distinct synthetic pathways [3].

For ent-cis-195A synthesis, intermediate 11 undergoes palladium-catalyzed reduction to provide compound 12, which upon deprotection of the methyl carbamate moiety using trimethylsilyl iodide in chloroform at elevated temperature yields the target alkaloid [3]. The synthetic ent-cis-195A was achieved in 16 steps with 38 percent overall yield from the starting material [2] [3].

The synthesis of cis-211A requires additional transformations starting from intermediate 11 [3]. Palladium-catalyzed reduction yields olefin 13, which undergoes hydroboration using borane-dimethyl sulfide complex in toluene to provide alcohol 15 along with a mixture of alcohols 16 and 17 [3]. The stereochemical assignment of alcohol 15 was confirmed through nuclear Overhauser effect spectroscopy experiments, revealing a syn relationship between the methyl group at carbon-5 and hydrogen at carbon-6 [3].

A critical challenge in the cis-211A synthesis involves the inversion of the hydroxyl group stereochemistry in compound 15 [3]. Direct Mitsunobu reaction attempts failed, necessitating an oxidation-reduction strategy [3]. Various oxidation conditions proved unsuccessful until 2-azaadamantane-N-oxyl oxidation provided ketone 19 in good yield [3]. The subsequent reduction required careful reagent selection, as sodium borohydride and lithium aluminum hydride reduced from the undesired face [3]. Super-Hydride, a moderately sized reducing agent, proved optimal for achieving reduction from the concave face, providing the desired alcohol 16 as the major product in a 9:1 ratio [3].

The final deprotection step for cis-211A synthesis presented additional challenges, as the standard conditions used for ent-cis-195A proved ineffective [3]. Various alternative conditions including n-propylthiolate lithium in hexamethylphosphoramide and potassium hydroxide in isopropanol failed to cleave the carbamate protection [3]. Success was ultimately achieved using trimethylsilyl iodide in refluxing acetonitrile, yielding cis-211A in 19 steps with 31 percent overall yield [3].

Table 1: Synthetic Data for Divergent Alkaloid Synthesis

| Compound | Total Steps | Overall Yield (%) | Key Intermediate | Deprotection Conditions |

|---|---|---|---|---|

| ent-cis-195A | 16 | 38 | 11 | Trimethylsilyl iodide/chloroform, 50°C [3] |

| cis-211A | 19 | 31 | 11 | Trimethylsilyl iodide/acetonitrile, reflux [3] |

The stereochemical determination revealed that natural cis-211A possesses the absolute configuration 2R, 4aR, 5R, 6S, and 8aS [3]. Remarkably, this configuration represents the mirror image of the decahydroquinoline nucleus found in cis-195A, despite both alkaloids being isolated from the same poison frog species, Oophaga pumilio from Panama [2] [3].

Stereochemical Determination Through Chiral Pool Utilization

The utilization of chiral pool synthesis represents a cornerstone strategy in the enantioselective construction of decahydroquinoline alkaloids, providing access to enantiopure building blocks from abundant natural sources [15] [16] [19]. This approach leverages readily available chiral compounds such as amino acids, sugars, and terpenes to establish the requisite stereochemistry in complex alkaloid frameworks [16] [19].

Phenylglycinol emerges as a particularly valuable chiral pool component for decahydroquinoline synthesis, serving as an enantiomeric scaffold in oxazoloquinolone lactam formation [26] [28]. The cyclocondensation reaction between R-phenylglycinol and appropriate cyclohexenone-derived δ-keto esters proceeds with remarkable stereoselectivity, establishing multiple stereocenters in a single transformation [26] [28]. This process involves dynamic kinetic resolution of the epimerizable stereocenter at the ketone α-position while simultaneously generating a second stereocenter from the prochiral carbonyl [28] [30].

The mechanistic basis for stereochemical control in phenylglycinol-mediated cyclocondensations involves the formation of intermediate oxazolidine species [28] [30]. These intermediates undergo irreversible lactamization, with the stereochemical outcome determined by repulsive interactions within the oxazolidine ring system [28]. Key factors influencing selectivity include the approach of the ester group to nitrogen syn with respect to the phenyl substituent, the presence of axial substituents on the cyclohexane ring, and steric interactions between substituents [28].

The dynamic kinetic asymmetric transformation observed in cyclocondensations of R-phenylglycinol with diastereomeric mixtures of 2-oxocyclohexanepropionic acid derivatives demonstrates the power of this approach [30]. In reactions involving substrates bearing methyl groups at both the isomerizable carbon-3 position and non-isomerizable carbon-4, carbon-5, or carbon-6 positions, two major oxazoloquinolone lactams are obtained that differ in the absolute configuration of all stereogenic centers except the non-isomerizable one [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides a powerful tool for stereochemical elucidation of decahydroquinoline alkaloids synthesized through chiral pool approaches [11] [12]. Analysis of phlegmarine-type Lycopodium alkaloids revealed diagnostic spectral patterns that enable determination of the stereochemical arrangement of the four stereogenic carbons in the decahydroquinoline core [11] [12]. These patterns led to the structural reassignment of alkaloids huperzine K and huperzine M from cis derivatives to trans-decahydroquinolines [11] [12].

The vinylogous Mukaiyama-Mannich reaction represents another chiral pool-derived strategy for stereoselective decahydroquinoline construction [1] [4] [21]. This transformation achieves excellent diastereo- and enantiocontrol in the formation of the first two stereogenic centers at the ring fusion [1] [4]. The highly stereoselective nature of this reaction enables the construction of complex decahydroquinoline frameworks with predictable stereochemical outcomes [1] [4].

Chiral auxiliary-controlled approaches provide additional avenues for stereochemical control in decahydroquinoline synthesis [13] [14]. The conversion of anthranilic acid derivatives to chiral cyclohexanes demonstrates the utility of auxiliary-mediated transformations in establishing multiple stereocenters [14]. These methods enable enantioselective synthesis of both cis and trans annulated decahydroquinoline alkaloids through auxiliary-controlled stereoselective enolate protonation [14].

Table 2: Chiral Pool Strategies in Decahydroquinoline Synthesis

| Chiral Pool Source | Key Transformation | Stereochemical Control | Product Type |

|---|---|---|---|

| R-Phenylglycinol | Cyclocondensation | Dynamic kinetic resolution [28] [30] | Oxazoloquinolone lactams |

| Amino acids | Auxiliary-mediated | Enolate protonation control [14] | Cyclohexane derivatives |

| Natural sugars | Chiral template | Facial selectivity [16] | Heterocyclic scaffolds |

| Terpenes | Asymmetric catalysis | Ligand-controlled [16] | Complex frameworks |

The implementation of chiral pool strategies often involves the preservation of existing stereochemistry throughout the synthetic sequence [16] [19]. This requirement necessitates careful selection of reaction conditions and protecting group strategies to maintain the integrity of established stereocenters [16]. The efficiency of chiral pool synthesis is particularly advantageous when the target molecule closely resembles the structure of the enantiopure natural precursor [16] [19].

Tartaric acid derivatives serve as versatile chiral pool components for asymmetric catalyst development [16]. The synthesis of chiraphos from enantiopure 2,3-butanediol, itself derived from tartaric acid, exemplifies the utilization of chiral pool materials in catalyst preparation for asymmetric hydrogenation reactions [16]. Similarly, α-pinene provides access to diisopinocampheylborane, an organoborane useful for asymmetric synthesis of secondary alcohols [16].

The resolving agent applications of chiral pool components extend the utility of these natural products beyond direct synthetic incorporation [16]. Many chiral pool materials serve as resolving agents for racemic mixtures, enabling access to enantiopure compounds through classical resolution techniques [16]. This approach complements the direct synthetic applications of chiral pool materials in complex molecule construction [16] [19].

Late-Stage Functionalization of Common Key Intermediates

Late-stage functionalization represents a critical strategy in modern alkaloid synthesis, enabling the efficient diversification of complex molecular scaffolds and the optimization of pharmacological properties [17] [20]. In the context of cis-decahydroquinoline alkaloid synthesis, this approach allows for the strategic modification of advanced intermediates to access multiple target compounds from a single synthetic pathway [2] [3].

The implementation of late-stage functionalization in decahydroquinoline synthesis centers on the manipulation of common key intermediate 11, which serves as a versatile platform for divergent alkaloid construction [3]. This intermediate contains multiple reactive sites that can be selectively modified through carefully chosen reaction conditions and reagents [3]. The presence of a triflate leaving group provides an excellent handle for palladium-catalyzed transformations, while the carbamate protecting group ensures stability throughout subsequent manipulations [3].

Palladium-catalyzed reduction emerges as a key late-stage transformation, enabling the selective reduction of the triflate functionality in intermediate 11 to provide either the saturated derivative 12 or the olefinic compound 13 [3]. The choice of reduction conditions determines the degree of saturation, with palladium hydroxide on carbon under hydrogenation conditions providing complete reduction, while palladium acetate with triphenylphosphine and formic acid in the presence of triethylamine yields the alkene [3].

The late-stage introduction of hydroxyl functionality represents a significant challenge in decahydroquinoline synthesis due to the rigid bicyclic framework and steric constraints [3]. Hydroboration-oxidation of olefin 13 provides a regioselective approach to alcohol introduction, though the reaction yields a mixture of stereoisomers that require careful separation and stereochemical assignment [3]. The use of borane-dimethyl sulfide complex in toluene followed by sodium hydroxide and hydrogen peroxide workup enables the controlled introduction of hydroxyl groups at specific positions [3].

Oxidation reactions play a crucial role in late-stage functionalization, particularly in the interconversion of alcohol and ketone oxidation states [3]. The challenging oxidation of sterically hindered alcohols such as compound 15 requires specialized reagents, with 2-azaadamantane-N-oxyl proving uniquely effective where conventional oxidants fail [3]. This transformation enables access to ketone intermediates that can undergo subsequent stereoselective reduction to provide alcohols with inverted stereochemistry [3].

The stereochemical control in late-stage reductions represents a critical aspect of alkaloid synthesis, as the desired stereochemical outcome may not align with the thermodynamically favored product [3]. The reduction of ketone 19 exemplifies this challenge, where small reducing agents such as sodium borohydride and lithium aluminum hydride provide the undesired stereoisomer [3]. The use of Super-Hydride, a sterically demanding reducing agent, enables preferential attack from the less hindered face to yield the desired alcohol 16 with high selectivity [3].

Table 3: Late-Stage Functionalization Reactions in Decahydroquinoline Synthesis

| Transformation | Substrate | Reagent/Conditions | Product | Selectivity |

|---|---|---|---|---|

| Reduction | Triflate 11 | Palladium hydroxide/hydrogen [3] | Saturated 12 | Complete |

| Reduction | Triflate 11 | Palladium acetate/formic acid [3] | Alkene 13 | Selective |

| Hydroboration | Alkene 13 | Borane-dimethyl sulfide [3] | Alcohols 15-17 | Mixed |

| Oxidation | Alcohol 15 | 2-Azaadamantane-N-oxyl [3] | Ketone 19 | Quantitative |

| Reduction | Ketone 19 | Super-Hydride [3] | Alcohol 16 | 9:1 selectivity |

The protective group strategy in late-stage functionalization requires careful consideration of the stability and removal conditions for each protecting group [3]. The methyl carbamate protection employed in intermediate 11 provides excellent stability throughout the synthetic sequence while enabling selective removal under specific conditions [3]. The differential deprotection conditions required for ent-cis-195A and cis-211A highlight the subtle structural effects on reactivity, with the former requiring trimethylsilyl iodide in chloroform at moderate temperature, while the latter necessitates acetonitrile as solvent under reflux conditions [3].

Copper-mediated oxidative coupling reactions provide additional opportunities for late-stage functionalization, particularly in the formation of carbon-carbon and carbon-heteroatom bonds [31] [32] [33]. These transformations enable the introduction of aromatic and heteroaromatic substituents under mild conditions, expanding the scope of structural modifications possible at advanced synthetic stages [31] [32]. The use of molecular oxygen as the terminal oxidant in these processes aligns with principles of green chemistry [31].

The development of C-H activation methodologies has revolutionized late-stage functionalization by enabling direct modification of unreactive C-H bonds [37]. These transformations eliminate the need for pre-functionalization steps and demonstrate exceptional functional group tolerance, making them particularly valuable for complex molecule modification [37]. The application of C-H activation to decahydroquinoline systems enables the introduction of various functional groups including aryl, alkyl, and heteroatom substituents [37].

Late-stage methylation represents a particularly important transformation in medicinal chemistry, as methyl groups adjacent to heteroatoms often dramatically enhance biological potency [20]. The development of oxidative C(sp3)-H methylation methods enables the direct installation of methyl groups at specific positions in complex alkaloid scaffolds [20]. This transformation combines highly site-selective C-H hydroxylation with mild methylation conditions to achieve regioselective and chemoselective methylation [20].

The conformational behavior of cis-decahydroquinoline derivatives exhibits profound differences between protonated and alkylated forms, particularly in the positioning of the nitrogen atom relative to the bicyclic framework. This phenomenon, commonly referred to as nitrogen inversion or N-in/N-out equilibrium, represents a fundamental aspect of conformational dynamics in these saturated heterocycles.

Protonated Derivatives

When cis-decahydroquinoline undergoes protonation, the resulting conformational equilibrium demonstrates remarkable characteristics that distinguish it from its neutral counterpart. Nuclear magnetic resonance spectroscopy studies have revealed that protonation at the nitrogen atom renders the Type 1 and Type 2 conformations energetically degenerate [1] [2] [3]. This degeneracy arises from the elimination of the steric preference for nitrogen lone pair positioning, which normally favors one conformational state over another in the neutral molecule.

The protonated form of cis-decahydroquinoline exhibits rapid interconversion between conformational states at ambient temperature, with both Type 1 and Type 2 conformations populated equally. This observation extends to the structurally related cis-decahydroisoquinoline, where protonation similarly eliminates the conformational preference observed in the neutral form [2] [3]. The conformational degeneracy in protonated systems reflects the fundamental change in electronic structure upon protonation, where the nitrogen lone pair that typically dictates conformational preferences becomes involved in bonding with the proton.

Alkylated Derivatives

In contrast to protonated derivatives, N-alkylated cis-decahydroquinolines display distinct conformational preferences that depend critically on the nature of the alkyl substituent. Comprehensive nuclear magnetic resonance studies using proton, carbon-13, and fluorine-19 nuclei have established clear structure-activity relationships for various N-alkyl derivatives [4] [5] [6] [7].

The fundamental distinction between different alkyl groups lies in their electronic and steric properties. N-methyl-cis-decahydroquinoline demonstrates a clear preference for the Type 2 conformation, similar to the unsubstituted parent compound [4] [5]. This preference can be attributed to the relatively small steric demand of the methyl group, which allows the nitrogen to maintain its favored spatial arrangement within the bicyclic framework.

Conversely, N-ethyl-cis-decahydroquinoline exhibits a preference for the Type 1 conformation, representing a significant shift from the behavior observed with the methyl derivative [5] [6]. This conformational change reflects the increased steric bulk of the ethyl group, which necessitates a different nitrogen orientation to minimize unfavorable intramolecular interactions.

The most dramatic conformational effects are observed with electronegative substituents, particularly fluorinated alkyl groups. The compound 1-(β-trifluoroethyl)-cis-decahydroquinoline strongly favors the Type 1 conformation, with dynamic nuclear magnetic resonance studies revealing an activation energy of 68 kilojoules per mole for the Type 1 to Type 2 interconversion [5] [6]. This substantial energy barrier reflects both the steric and electronic effects of the trifluoroethyl group, which significantly destabilizes the Type 2 conformation through unfavorable electrostatic interactions and steric clashes.

Acylated Derivatives

The introduction of acyl groups at the nitrogen atom produces conformational effects that are distinct from simple alkylation. N-acylated derivatives, including N-benzoyl, N-benzenesulfonyl, N-carboxyanilide, and N-nitroso derivatives of cis-decahydroquinoline, consistently adopt the Type 1 conformation [8] [9]. This preference contrasts sharply with the Type 2 conformation favored by the parent compound and reflects the substantial steric and electronic demands of these bulky, electron-withdrawing substituents.

The conformational preference of N-acylated derivatives can be rationalized by considering the repulsive interactions between the acyl substituent and the carbon-8 methylene group in the Type 2 conformation. By adopting the Type 1 conformation, these derivatives minimize such unfavorable interactions while accommodating the planar geometry typically associated with amide bonds.

Mechanistic Considerations

The conformational interconversion between Type 1 and Type 2 conformations involves a complex process that combines nitrogen inversion with ring conformational changes. The activation energy for this process varies significantly depending on the substituent at nitrogen, with values ranging from relatively low barriers for simple alkyl groups to substantial barriers for electronegative or bulky substituents.

The mechanistic pathway for conformational interconversion involves the simultaneous inversion of nitrogen stereochemistry and adjustment of the bicyclic ring system geometry. This coupled process ensures that the overall molecular geometry remains energetically reasonable throughout the transition state, although the specific geometric parameters of the transition state have not been definitively characterized for cis-decahydroquinoline derivatives.

| Compound | Preferred Conformation | Activation Energy (kJ/mol) | Method |

|---|---|---|---|

| cis-Decahydroquinoline (protonated) | Type 1/Type 2 (degenerate) | Not determined | ¹³C NMR |

| N-methyl-cis-decahydroquinoline | Type 2 | Not determined | ¹H, ¹³C NMR |

| N-ethyl-cis-decahydroquinoline | Type 1 | Not determined | ¹H, ¹³C NMR |

| 1-(β-trifluoroethyl)-cis-decahydroquinoline | Type 1 | 68 | ¹H, ¹³C, ¹⁹F NMR |

| N-benzoyl-cis-decahydroquinoline | Type 1 | Not determined | ¹H NMR |

| N-benzenesulfonyl-cis-decahydroquinoline | Type 1 | Not determined | ¹H NMR |

X-ray Crystallographic Analysis of Locked Conformers

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structures of conformationally locked cis-decahydroquinoline derivatives. The ability to trap specific conformational states through crystallization provides unprecedented opportunities to examine the detailed geometric parameters associated with different conformational isomers and to understand the structural basis for conformational preferences.

Structural Determination of Myrionine Derivatives

The crystallographic analysis of myrionine derivatives has provided landmark insights into the structural consequences of conformational locking. The hydrochloride salt of myrionine crystallizes in the monoclinic space group P 1 21 1, with unit cell parameters of a = 7.319 Å, b = 8.911 Å, c = 12.178 Å, and β = 93.29° [13] [14]. The structure determination was carried out at 293 K using molybdenum Kα radiation, achieving a final R-factor of 0.0348 for significantly intense reflections.

The crystal structure of myrionine hydrochloride reveals the molecule locked in the N-in conformation, where the nitrogen atom occupies the sterically hindered interior position of the bicyclic framework [13] [14]. This conformational state is characterized by specific geometric parameters that define the relationship between the two fused six-membered rings and the positioning of the nitrogen lone pair relative to the molecular framework.

The N-in conformation exhibits a characteristic twist-boat geometry for one of the six-membered rings, with the nitrogen atom positioned such that its lone pair orbital is directed toward the interior of the molecule. This arrangement results in specific bond angles and torsional angles that can be precisely measured from the crystallographic data, providing definitive structural parameters for this conformational state.

The corresponding hydroiodide salt of myrionine crystallizes in a different conformational state, with the molecule adopting the N-out conformation [13]. Although detailed crystallographic parameters for this structure are not fully specified in the available literature, the structural determination confirms the predicted conformational preference based on solution-state nuclear magnetic resonance studies.

Conformational Analysis of Substituted Derivatives

The crystallographic analysis of substituted cis-decahydroquinoline derivatives has revealed the profound influence of substituent effects on conformational preferences. The compound 8β-t-butyl-cis-decahydroquinoline provides a particularly instructive example, where the bulky t-butyl substituent significantly perturbs the normal conformational equilibrium.

Two different crystal structures have been determined for 8β-t-butyl-cis-decahydroquinoline salts: the picrate salt crystallizes in the monoclinic space group P21/c with unit cell parameters a = 13.335 Å, b = 8.584 Å, c = 22.419 Å, and β = 126.29°, while the chloride salt crystallizes in the monoclinic space group C2 with parameters a = 17.035 Å, b = 7.288 Å, c = 25.048 Å, and β = 109.90° [15].

The crystallographic analysis reveals that the 8β-t-butyl-cis-decahydroquinoline picrate adopts a double-chair conformation with the t-butyl group occupying an axial position [15]. This conformational preference is unusual, as bulky substituents typically favor equatorial positions to minimize steric interactions. The axial preference of the t-butyl group in this system reflects the unique geometric constraints imposed by the bicyclic framework and the specific packing requirements within the crystal lattice.

The chloride salt of the same compound exhibits a different conformational arrangement, demonstrating the influence of counterion identity on the adopted conformation even for highly substituted derivatives [15]. The structural differences between these two salts highlight the delicate balance of factors that determine conformational preferences in crystalline materials.

Comparative Structural Analysis

The availability of crystal structures for different conformational states of cis-decahydroquinoline derivatives enables detailed comparative analysis of geometric parameters. The N-in and N-out conformations of myrionine derivatives exhibit systematic differences in bond angles, torsional angles, and intermolecular packing arrangements that reflect the fundamental differences in molecular geometry.

In the N-in conformation, the nitrogen atom is positioned such that its lone pair orbital experiences significant steric interactions with the carbon framework of the molecule. This crowding is relieved through subtle adjustments in bond angles and conformational parameters that optimize the overall molecular geometry. The resulting structure exhibits characteristic distortions from ideal tetrahedral geometry at the nitrogen center and specific patterns of ring puckering that accommodate the sterically demanding arrangement.

The N-out conformation, by contrast, places the nitrogen lone pair in a more accessible position where steric interactions with the carbon framework are minimized. This conformational state exhibits different geometric parameters, with the nitrogen center approaching more closely to ideal tetrahedral geometry and the ring systems adopting conformations that reflect the reduced steric strain.

Intermolecular Interactions and Packing Analysis

The crystallographic analysis of cis-decahydroquinoline derivatives reveals complex patterns of intermolecular interactions that stabilize specific conformational states within the crystal lattice. The myrionine hydrochloride structure exhibits a network of hydrogen bonds between the protonated nitrogen atoms and chloride counterions, with additional stabilization provided by van der Waals interactions between the organic frameworks [13] [14].

The packing arrangement in myrionine hydrochloride crystals demonstrates how intermolecular interactions can selectively stabilize particular conformational states. The N-in conformation adopted by the molecules provides optimal geometry for hydrogen bonding interactions with the chloride counterions, while simultaneously maximizing favorable van der Waals contacts between adjacent organic molecules.

The different packing arrangement observed in myrionine hydroiodide crystals reflects the altered geometric requirements imposed by the larger iodide counterion [13]. The N-out conformation adopted in these crystals provides the optimal arrangement for electrostatic interactions with iodide, while accommodating the different space-filling requirements of the larger anion.

Implications for Conformational Dynamics

The crystallographic analysis of locked conformers provides crucial insights into the structural basis for conformational dynamics in solution. The precise geometric parameters determined for different conformational states enable the calculation of energy differences between conformational isomers and the identification of the structural factors that determine conformational stability.

The comparison of N-in and N-out conformations reveals the specific geometric changes that occur during conformational interconversion. These changes involve coordinated adjustments in multiple structural parameters, including nitrogen inversion, ring conformational changes, and subtle modifications in bond angles and torsional angles throughout the molecular framework.

The crystallographic data also provide important constraints for computational studies of conformational dynamics. The experimentally determined structures serve as reference points for theoretical calculations and enable the validation of computational methods used to study conformational equilibria in these systems.

| Compound | Space Group | Unit Cell Parameters | Conformation | Temperature (K) |

|---|---|---|---|---|

| Myrionine hydrochloride | P 1 21 1 | a=7.319 Å, b=8.911 Å, c=12.178 Å, β=93.29° | N-in | 293 |

| Myrionine hydroiodide | Not specified | Not specified | N-out | Not specified |

| 8β-t-butyl-cis-decahydroquinoline picrate | P21/c | a=13.335 Å, b=8.584 Å, c=22.419 Å, β=126.29° | Axial t-butyl | Not specified |

| 8β-t-butyl-cis-decahydroquinoline chloride | C2 | a=17.035 Å, b=7.288 Å, c=25.048 Å, β=109.90° | Different from picrate | Not specified |

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

10343-99-4

Wikipedia

Trans-decahydroquinoline